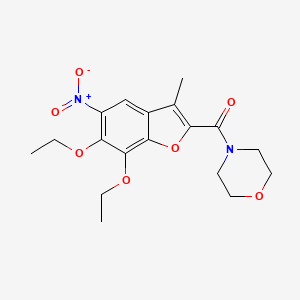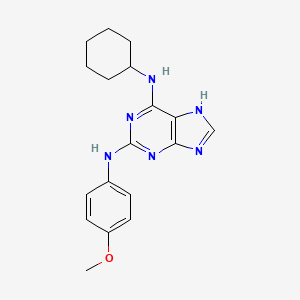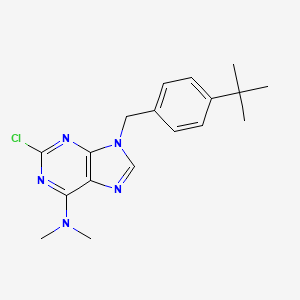![molecular formula C13H12N2O3 B12923599 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 21171-70-0](/img/structure/B12923599.png)
6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-d]pyrimidines with various functional groups. These products can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-3-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione
- 6-Methyl-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
- 6-Methyl-3-phenyl-5,6-dihydroquinazoline-2,4(1h,3h)-dione
Uniqueness
6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is unique due to its furo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
21171-70-0 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
6-methyl-3-phenyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-10-11(18-8)14-13(17)15(12(10)16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17) |
Clave InChI |
PUKXOJAEUDMVTP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
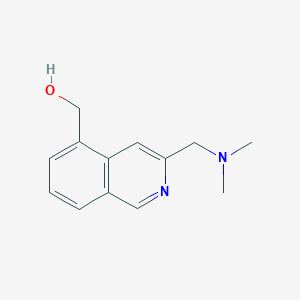
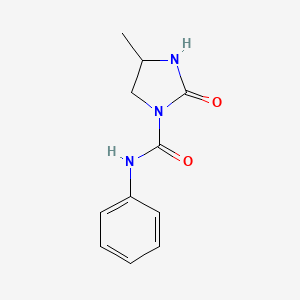
![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)
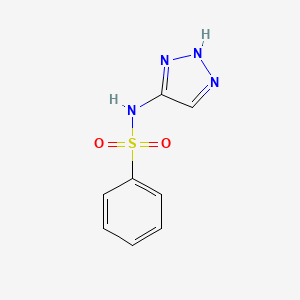
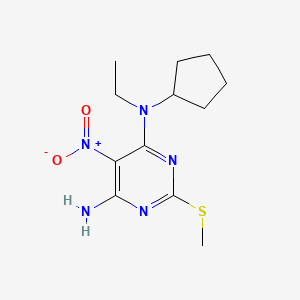
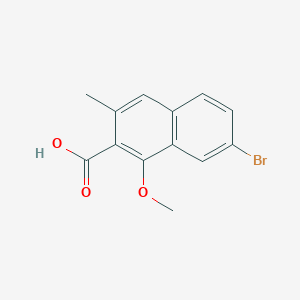
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
